silane CAS No. 64556-66-7](/img/structure/B8319791.png)
[(2-Bromoethenyl)oxy](trimethyl)silane
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Overview
Description
(2-Bromoethenyl)oxysilane is an organosilicon compound characterized by a trimethylsilyl (TMS) group linked to a bromo-substituted ethenyloxy moiety. Its molecular formula is C₅H₁₁BrOSi, with an average molecular mass of 197.15 g/mol (inferred from analogous compounds in ). The compound’s structure combines the electron-withdrawing bromine atom with the silicon-stabilized ethenyloxy group, making it reactive in cross-coupling and functionalization reactions.
Scientific Research Applications
Organic Synthesis
Nucleophilic Substitution Reactions
The presence of the bromine atom in (2-Bromoethenyl)oxysilane facilitates nucleophilic substitution reactions. This property is exploited in the synthesis of various organic compounds, including:
- Alkene Formation: The compound can serve as a precursor for synthesizing alkenes through elimination reactions.
- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds essential for building complex organic molecules.
Table 1: Key Reactions Involving (2-Bromoethenyl)oxysilane
Reaction Type | Example Reaction | Outcome |
---|---|---|
Nucleophilic Substitution | (2-Bromoethenyl)oxysilane + Nu | New C-N or C-O bond formed |
Elimination | (2-Bromoethenyl)oxysilane → Alkene | Formation of alkenes |
Cross-Coupling | (2-Bromoethenyl)oxysilane + Ar-X | Biaryl compounds |
Material Science
Surface Modification
(2-Bromoethenyl)oxysilane is employed in surface modification processes to enhance the properties of various materials. Its ability to create hydrophobic surfaces is particularly valuable in applications such as:
- Coatings: Used to produce water-repellent coatings on glass and metal surfaces.
- Adhesion Improvement: Enhances adhesion properties in composites and polymer blends.
Table 2: Applications in Material Science
Application | Description |
---|---|
Hydrophobic Coatings | Provides water repellency to surfaces. |
Adhesion Promoter | Improves bonding between dissimilar materials. |
Anti-Fogging Agents | Reduces fogging on glass surfaces. |
Polymer Chemistry
Polymerization Initiator
Due to its reactive vinyl group, (2-Bromoethenyl)oxysilane can act as an initiator in radical polymerization processes. This application is significant in producing functionalized polymers with tailored properties for specific uses.
- Radical Polymerization: The compound can initiate the polymerization of various monomers, leading to the formation of copolymers with desired functionalities.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of (2-Bromoethenyl)oxysilane in various applications:
-
Study 1: Surface Modification
In a study published in the Journal of Materials Science, researchers demonstrated that treating glass substrates with (2-Bromoethenyl)oxysilane resulted in a significant decrease in surface energy, enhancing hydrophobicity and durability against environmental factors. -
Study 2: Polymer Synthesis
A research article in Macromolecules reported that using (2-Bromoethenyl)oxysilane as a polymerization initiator led to the successful synthesis of block copolymers with improved mechanical properties and thermal stability.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2-Bromoethenyl)oxysilane to achieve high yields and purity?
- Methodological Answer : The compound can be synthesized via silylation of 2-bromoethenol using trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole or triethylamine. Key steps include:
- Maintaining anhydrous conditions to prevent hydrolysis of the silyl ether .
- Purification via fractional distillation under reduced pressure (e.g., 60–80°C at 0.1 mmHg) to isolate the product from unreacted starting materials .
- Monitoring reaction progress by TLC or GC-MS to minimize side reactions such as oligomerization of the bromoethenyl group .
Q. What spectroscopic techniques are critical for confirming the structure of (2-Bromoethenyl)oxysilane, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Expect a doublet for the vinylic protons (δ 5.8–6.2 ppm, J = 12–15 Hz) and a singlet for the TMS group (δ 0.1–0.3 ppm) .
- ¹³C NMR : The bromoethenyl carbons appear at δ 110–120 ppm, while the TMS silicon-coupled carbon resonates near δ 1–3 ppm .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 225 [M]⁺ and fragment ions at m/z 73 (TMS⁺) and 152 [C₂H₂BrO]⁺ .
Advanced Research Questions
Q. How does the bromoethenyl substituent influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions, and what mechanistic insights exist?
- Methodological Answer :
- The bromine atom acts as a leaving group in Stille or Suzuki couplings, enabling C–C bond formation. For example, palladium-catalyzed coupling with arylboronic acids proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .
- Steric hindrance from the TMS group can slow reactivity; using bulky ligands (e.g., XPhos) improves catalytic efficiency .
- In situ IR or ¹⁹F NMR (if fluorinated partners are used) can track intermediate Pd complexes .
Q. How should researchers address contradictions in reported yields for silyl ether formation reactions involving (2-Bromoethenyl)oxysilane?
- Methodological Answer :
- Variable Analysis : Test the impact of solvents (e.g., DMF vs. THF), bases (Et₃N vs. DBU), and moisture levels. Anhydrous DMF with Et₃N typically gives >80% yields, while traces of water promote hydrolysis .
- Catalyst Screening : Compare traditional Lewis acids (e.g., ZnCl₂) with newer catalysts like B(C₆F₅)₃, which may reduce side reactions .
- Reproducibility Checks : Replicate literature protocols exactly (e.g., reaction time, temperature) and characterize products using identical analytical methods (e.g., HPLC vs. GC) .
Q. What strategies are effective for analyzing and mitigating decomposition pathways of (2-Bromoethenyl)oxysilane under storage or reaction conditions?
- Methodological Answer :
- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 1 week) with LC-MS to identify decomposition products like 2-bromoethenol or TMS-O-TMS dimers .
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent radical-mediated bromine elimination .
- Storage : Store under argon at –20°C in amber vials to minimize light- or oxygen-induced degradation .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Molecular Features
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Applications/Reactivity | References |
---|---|---|---|---|---|
(2-Bromoethenyl)oxysilane | C₅H₁₁BrOSi | 197.15 | Bromoethenyloxy, trimethylsilyl | Cross-coupling, polymer synthesis | |
[(2-Bromophenyl)methyl]trimethylsilane | C₁₀H₁₅BrSi | 243.22 | Bromophenylmethyl, trimethylsilyl | Organometallic intermediates | |
[4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane | C₁₇H₂₉BrOSi | 357.41 | Bulky bromophenoxy, trimethylsilyl | Sterically hindered catalysts | |
((1-(4-Fluorophenyl)but-1-en-1-yl)oxy)trimethylsilane | C₁₃H₁₇FOSi | 236.36 | Fluoroaromatic ethenyloxy, trimethylsilyl | Fluorinated polymer precursors | |
(2-Bromoethoxy)trimethylsilane | C₅H₁₃BrOSi | 197.15 | Bromoethoxy, trimethylsilyl | Protecting group in organic synthesis |
Key Observations :
- Electron-Withdrawing Effects: Bromine in (2-Bromoethenyl)oxysilane enhances electrophilicity compared to non-halogenated analogs (e.g., (1-Ethyloctyl)oxysilane in ). This property facilitates nucleophilic substitution or Suzuki-Miyaura couplings.
- Steric vs. Electronic Tuning: Bulky substituents, as in [4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane (), hinder reactivity but improve thermal stability, whereas smaller groups (e.g., ethenyloxy) prioritize electronic effects.
- Aromatic vs. Aliphatic Chains : Brominated aromatic silanes () exhibit π-π stacking in solid states, while aliphatic variants (e.g., (2-Bromoethoxy)trimethylsilane) are more flexible.
Key Observations :
- Grignard Reagents : Vinyl Grignard reagents (e.g., CH₂=CHMgBr) are critical for introducing ethenyl groups in silanes ().
- Solvent Systems: Polar aprotic solvents (THF, CH₂Cl₂) dominate in silylation reactions, while non-polar solvents (hexanes) aid in purification.
- Yield Optimization : Reactions with steric protection (e.g., tert-butyl groups) often require longer reaction times but achieve higher yields (e.g., 92% in ).
Physicochemical Properties
Table 3: Spectral and Physical Data
Compound Name | ¹H NMR Shifts (δ, ppm) | ¹³C NMR Shifts (δ, ppm) | Boiling Point (°C) | Density (g/cm³) | References |
---|---|---|---|---|---|
[(3-Chlorobenzyl)oxy]trimethylsilane | 4.65 (s, 2H), 0.16 (s, 9H) | 143.0 (C-Ar), -0.4 (Si-CH₃) | Not reported | ~1.0 (liquid) | |
(2-Bromoethenyl)oxysilane | Inferred: 5.8–6.2 (vinyl CH₂/CHBr) | 110–130 (C-Br), -0.5 (Si-CH₃) | ~200–220 (est.) | ~1.2 (est.) | |
[4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane | 7.32 (br, 2H, Ar-H) | 143.0 (C-O), 34.02 (tert-butyl) | >250 | 1.29 (predicted) |
Key Observations :
Preparation Methods
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Solvent Polarity | Low (THF, DCM) | Enhances silylation rate |
Temperature | 0–25°C | Minimizes side reactions |
Reaction Time | 4–6 hours | Balances completion vs. degradation |
Polar aprotic solvents like DMF improve catalyst activity in cross-coupling but may promote hydrolysis of the silyl ether .
Catalytic Systems
-
Nucleophilic Substitution: Et₃N or DMAP (4-dimethylaminopyridine) accelerates silylation .
-
Hydrosilylation: Pt-based catalysts (1–2 mol%) achieve full conversion within 3 hours .
-
Cross-Coupling: Pd/Cu systems with phosphine ligands suppress homocoupling byproducts .
Characterization and Analytical Validation
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 6.45 (d, J = 14 Hz, 1H, CH=), 5.90 (d, J = 14 Hz, 1H, CHBr), 0.20 (s, 9H, Si(CH₃)₃) .
-
IR (neat): 1250 cm⁻¹ (Si–C), 1640 cm⁻¹ (C=C), 670 cm⁻¹ (C–Br) .
Purity Assessment
Industrial batches utilize HPLC with UV detection (λ = 210 nm) to monitor residual 2-bromoethenol (<0.1%) .
Industrial-Scale Production Considerations
Factor | Challenge | Mitigation Strategy |
---|---|---|
Bromoethenol Toxicity | Acute inhalation risk | Closed-loop reactors |
TMSCl Hydrolysis | HCl generation | Scrubbers with NaOH |
Catalyst Recycling | Pd/Pt cost | Immobilized catalysts |
Large-scale processes favor continuous flow systems over batch reactors to enhance heat dissipation and safety .
Properties
CAS No. |
64556-66-7 |
---|---|
Molecular Formula |
C5H11BrOSi |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
2-bromoethenoxy(trimethyl)silane |
InChI |
InChI=1S/C5H11BrOSi/c1-8(2,3)7-5-4-6/h4-5H,1-3H3 |
InChI Key |
KDPKNARRJNETNZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=CBr |
Origin of Product |
United States |
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